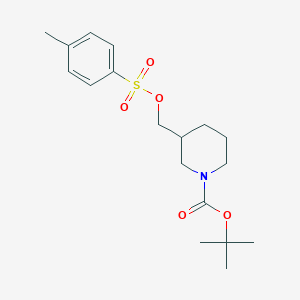
2,5-dimethyl-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-dimethyl-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide, also known as DMIBESA, is a chemical compound that has been extensively studied for its potential uses in scientific research. It is a sulfonamide derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
Applications De Recherche Scientifique
Drug Discovery and Isoxazole Synthesis
Isoxazoles are commonly found in many commercially available drugs. Their structural diversity makes them valuable for expanding the chemical space of potential drug candidates. In drug discovery, robust synthetic methods are essential for generating a diverse collection of heterocyclic molecules. Let’s explore the potential applications of this compound:
Metal-Free Synthetic Routes: Traditional synthetic methods for isoxazole synthesis often employ metal catalysts (such as Cu(I) or Ru(II)) in (3 + 2) cycloaddition reactions. However, metal-catalyzed reactions suffer from drawbacks like high costs, toxicity, waste generation, and difficulty in separation from reaction mixtures. Therefore, researchers have been exploring alternate metal-free synthetic routes. These eco-friendly strategies aim to provide efficient access to isoxazoles with significant biological interests .
Specific Applications
Now, let’s focus on six unique applications:
Anticancer Drug Design: The isoxazole scaffold has shown promise as a lead structure for designing anticancer agents. Researchers have synthesized novel isoxazoles with potential COX-1 inhibitory activity, which is relevant for cancer therapy and neuro-inflammation-derived neurodegenerative diseases .
Diversity-Oriented Synthesis: Isoxazoles contribute to diversity-oriented synthesis (DOS), a strategy to create structurally diverse compound libraries. By incorporating isoxazole moieties, researchers can enhance the chemical diversity of potential drug candidates.
Drug Delivery Systems: The unique properties of isoxazoles, such as their stability and reactivity, make them attractive for drug delivery systems. Researchers explore their use in targeted drug delivery, improving bioavailability and minimizing side effects.
Sensing Applications: Functionalized isoxazoles can serve as molecular probes or sensors. Their fluorescence properties allow for the detection of specific analytes or biological processes.
Nanocatalysis: Isoxazoles can act as catalysts in organic transformations. Researchers investigate their use in green and sustainable synthetic methodologies.
Other Biological Activities: Beyond anticancer properties, isoxazoles may exhibit other biological activities, such as antimicrobial, anti-inflammatory, or antiviral effects. Further research is needed to explore these diverse applications.
Propriétés
IUPAC Name |
2,5-dimethyl-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c1-10-4-5-11(2)14(8-10)20(17,18)15-7-6-13-9-12(3)16-19-13/h4-5,8-9,15H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANKBYPLAMOYKLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCCC2=CC(=NO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethyl-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl 4-methylbenzenecarboxylate](/img/structure/B2592628.png)
![{[(4-Bromophenyl)methyl]carbamoyl}methyl 5-chloro-2-methoxybenzoate](/img/structure/B2592630.png)


![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2592636.png)


![2-furyl-N-methyl-N-[(1-{2-[4-(methylpropyl)phenoxy]ethyl}benzimidazol-2-yl)met hyl]carboxamide](/img/structure/B2592639.png)


![N1-(2,2-diethoxyethyl)-N2-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2592647.png)


